molecular formula C20H19N3O3 B2975989 (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1013226-71-5

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2975989
CAS No.: 1013226-71-5
M. Wt: 349.39
InChI Key: ZYTYPLOJPUVFPB-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is an organic compound characterized by the presence of furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through a cyclization reaction.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a furan-2-ylmethyl group.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction with a cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted enamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the furan and pyrrole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(furan-2-yl)-N-(furan-2-ylmethylideneamino)methylmethanimine
  • 2-(2-Furfuryl)furan

Uniqueness

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is unique due to the presence of both furan and pyrrole rings, along with a cyano group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-9-16(15(2)23(14)13-19-6-4-8-26-19)10-17(11-21)20(24)22-12-18-5-3-7-25-18/h3-10H,12-13H2,1-2H3,(H,22,24)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYPLOJPUVFPB-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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